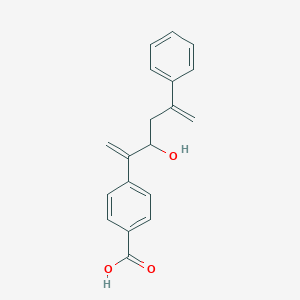

Benzoic acid, 4-(2-hydroxy-1-methylene-4-phenyl-4-pentenyl)-

Description

The compound "Benzoic acid, 4-(2-hydroxy-1-methylene-4-phenyl-4-pentenyl)-" is a structurally complex benzoic acid derivative characterized by a hydroxyl (-OH) group, a methylene (=CH2) moiety, and a phenyl-pentenyl substituent at the para position of the benzene ring. Further experimental or computational studies would be required to confirm its stability, solubility, or biological activity.

Properties

CAS No. |

153881-20-0 |

|---|---|

Molecular Formula |

C19H18O3 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

4-(3-hydroxy-5-phenylhexa-1,5-dien-2-yl)benzoic acid |

InChI |

InChI=1S/C19H18O3/c1-13(15-6-4-3-5-7-15)12-18(20)14(2)16-8-10-17(11-9-16)19(21)22/h3-11,18,20H,1-2,12H2,(H,21,22) |

InChI Key |

JGNKJTKTOZVXGM-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CC(C(=C)C1=CC=C(C=C1)C(=O)O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(2-hydroxy-1-methylene-4-phenyl-4-pentenyl)- typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde with acetophenone, followed by oxidation and esterification reactions. The reaction conditions often require the use of catalysts such as sodium hydroxide or potassium hydroxide, and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(2-hydroxy-1-methylene-4-phenyl-4-pentenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce halogens, nitro groups, or other functional groups into the molecule.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Studies have demonstrated that benzoic acid derivatives exhibit significant antimicrobial properties. The presence of the hydroxyl group enhances its ability to disrupt microbial cell membranes, making it effective against various pathogens.

-

Pain Management :

- Research indicates that compounds similar to benzoic acid, 4-(2-hydroxy-1-methylene-4-phenyl-4-pentenyl)-, can act as pharmacological tools in pain signaling pathways. They may serve as agonists for specific ion channels involved in nociception, providing insights into new pain management therapies .

-

Anti-inflammatory Effects :

- Certain derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This application is particularly relevant in developing treatments for chronic inflammatory diseases.

Materials Science Applications

- Liquid Crystals :

-

Polymer Chemistry :

- Benzoic acid derivatives are utilized as monomers or crosslinking agents in polymer synthesis. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for various industrial applications.

Chemical Synthesis Applications

-

Synthesis of Complex Molecules :

- The compound can serve as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for various chemical reactions such as esterification and oxidation.

- Photosensitive Materials :

-

Study on Antimicrobial Properties :

- A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzoic acid derivatives, including the target compound. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential for use in food preservation and medical applications.

-

Liquid Crystal Research :

- In a study focused on liquid crystal applications, researchers synthesized a series of benzoic acid derivatives to evaluate their mesomorphic properties. The findings revealed that certain substitutions led to improved thermal stability and responsiveness to external stimuli, enhancing their utility in display technologies .

-

Synthesis Pathways :

- A comprehensive review on synthetic methodologies highlighted the versatility of benzoic acid derivatives in organic synthesis. The target compound was noted for its ability to undergo various transformations, facilitating the creation of complex molecular architectures essential for drug development .

Mechanism of Action

The mechanism of action of benzoic acid, 4-(2-hydroxy-1-methylene-4-phenyl-4-pentenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways related to inflammation, cell proliferation, and oxidative stress. Its molecular structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:

| Property | Target Compound (Hypothetical) | Evidence Compound (CAS 62716-91-0) |

|---|---|---|

| Substituents | 2-hydroxy-1-methylene-4-phenyl-4-pentenyl | 4-(1-methylethyl) and 4-(pentyloxy)phenyl ester |

| Functional Groups | Hydroxyl, methylene, phenyl, alkene | Ester, isopropyl, ether |

| Molecular Formula | Not provided | C21H26O3 |

| Molecular Weight | Not provided | 326.43 g/mol |

Hypothetical Comparative Analysis:

Reactivity :

- The target compound’s hydroxyl and methylene groups may confer higher polarity and susceptibility to oxidation compared to the ester and ether groups in the evidence compound.

- The phenyl-pentenyl chain in the target could enhance π-π stacking interactions, whereas the pentyloxy chain in the evidence compound might improve lipophilicity .

Applications :

- Ester derivatives like CAS 62716-91-0 are often used in polymer stabilizers or fragrance precursors due to their hydrolytic stability. The target compound’s unsaturated side chain might make it a candidate for photochemical applications, though this remains speculative without data.

Limitations and Recommendations

The absence of direct evidence for the target compound precludes a definitive comparison. Key gaps include:

- Experimental data (e.g., melting point, solubility, spectral characterization).

- Biological or industrial relevance.

- Synthetic routes or stability studies.

Recommendations :

- Consult specialized databases (e.g., SciFinder, Reaxys) for additional structural analogs.

- Perform computational modeling (e.g., DFT for reactivity predictions) or experimental characterization to validate hypotheses.

Biological Activity

Benzoic acid, 4-(2-hydroxy-1-methylene-4-phenyl-4-pentenyl)- (CAS Number: 153881-20-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological evaluations, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C19H18O3 |

| Molecular Weight | 294.3 g/mol |

| IUPAC Name | 4-(3-hydroxy-5-phenylhexa-1,5-dien-2-yl)benzoic acid |

| CAS Number | 153881-20-0 |

The biological activity of this compound involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to inflammation, cell proliferation, and oxidative stress. Its unique molecular structure allows it to bind with specific receptors or enzymes, modulating their activity and leading to observed biological effects.

Biological Evaluations

Research has indicated that benzoic acid derivatives exhibit a range of biological activities, including:

- Antioxidant Properties : The compound has shown potential in mitigating oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : Studies have suggested that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary evaluations indicate efficacy against certain bacterial strains, making it a candidate for further exploration in antimicrobial applications .

Study on Protein Degradation Systems

A study published in Nature evaluated various benzoic acid derivatives, including the target compound, for their ability to promote protein degradation systems in human fibroblasts. The findings revealed significant activation of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), suggesting potential applications in anti-aging therapies .

Antioxidant and Antimicrobial Activities

In another research effort, benzoic acid derivatives were tested for their antioxidant and antimicrobial properties. The results demonstrated that certain derivatives exhibited strong antioxidant activity, which was correlated with their ability to inhibit microbial growth. This positions the compound as a promising candidate for food preservation and therapeutic applications .

Research Findings Summary

Recent studies have documented various biological activities associated with benzoic acid derivatives:

| Activity Type | Findings |

|---|---|

| Antioxidant | Effective in scavenging free radicals; potential use in dietary supplements. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; could be developed into anti-inflammatory drugs. |

| Antimicrobial | Exhibits activity against specific bacterial strains; potential for food preservation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.